Simetride is categorized under the International Patent Classification (IPC) as a fused heterocyclic compound. Its chemical structure is characterized by a complex arrangement that includes multiple functional groups, making it relevant in medicinal chemistry. The compound is identified by the Chemical Abstracts Service (CAS) number 154-82-5, and its molecular formula is with a molecular weight of 498.62 g/mol .
The synthesis of Simetride involves several intricate steps, typically requiring multi-step organic reactions. Key methods of synthesis include:
Specific parameters such as reaction time, temperature, and concentration are critical for optimizing yield and purity.
The molecular structure of Simetride is complex and can be described in detail as follows:
Simetride undergoes various chemical reactions that influence its pharmacological properties:
The mechanism of action of Simetride primarily involves modulation of sirtuin activity:
Simetride exhibits several notable physical and chemical properties:
These properties are essential for understanding how Simetride behaves in biological systems and its suitability for therapeutic applications .
Simetride has several promising applications in scientific research and medicine:
Piperazine (C₄H₁₀N₂), a six-membered heterocyclic ring with two opposing nitrogen atoms, emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. Originally isolated from black pepper (Piper nigrum) in the 19th century, its first pharmaceutical application was in anti-gout therapies before expanding to intestinal antihelmintics by the early 20th century [1]. The molecule’s structural rigidity, hydrogen-bonding capability (donors and acceptors), and balanced polar surface area enabled enhanced target affinity, water solubility, and oral bioavailability—critical for drug development [1] [7]. By the mid-20th century, piperazine derivatives dominated multiple therapeutic domains: antibiotics (e.g., ciprofloxacin), antipsychotics (e.g., quetiapine), and anticancer agents (e.g., imatinib) [1].
The piperazine ring’s versatility stems from its synthetic flexibility. Nitrogen atoms at positions 1 and 4 allow mono- or di-substitution, facilitating linkage to diverse pharmacophores. This adaptability enabled the design of hybrid molecules, such as flavonoid-piperazine conjugates (e.g., oroxylin A derivatives), where piperazine spacers improved aqueous solubility and cellular uptake while maintaining bioactivity [7]. Similarly, chalcone-piperazine hybrids demonstrated potent antitumor effects against lung cancer (A549) and cervical cancer (HeLa) cell lines, with IC₅₀ values as low as 0.19 µM—surpassing cisplatin [7]. The scaffold’s role in pharmacokinetic optimization is exemplified by its ability to fine-tune drug-likeness parameters (cLogP, hydrogen bond count) while retaining target engagement [7] [10].
Table 1: Therapeutic Applications of Piperazine in FDA-Approved Drugs
Drug Category | Example Compound | Key Therapeutic Use | Company |
---|---|---|---|
Antibiotic | Gatifloxacin | Broad-spectrum antibacterial | Kyorin (Japan) |
Antipsychotic | Quetiapine | Schizophrenia/bipolar disorder | Biovail (Canada) |
Anticancer | Imatinib | Chronic myeloid leukemia | Novartis (Switzerland) |
Antidepressant | Vilazodone | Major depressive disorder | Merck (USA) |
Antiretroviral | Indinavir | HIV/AIDS | Merck (USA) |
The evolution accelerated with high-throughput screening (HTS) and structure-activity relationship (SAR) studies. For instance, fluorinated sulfonylpiperazines attached to chrysin scaffolds showed enhanced cytotoxicity against ovarian cancer (SK-OV-3) cells, where halogen atoms amplified target selectivity [7]. Computational analyses further revealed that piperazine’s nitrogen basicity (pKₐ ~9.5) facilitates salt formation, enhancing solubility in physiological environments—a property exploited in 75% of piperazine-containing drugs [6] [10]. By the 21st century, piperazine became the third most utilized N-heterocycle in pharmaceuticals, trailing only piperidine and pyridine [1].
Symmetry principles, particularly C3-symmetry, revolutionized functional material design by enabling precise control over molecular orientation and interfacial behavior. In antifoaming agents, symmetric architectures maximize surface coverage and destabilize foam lamellae through synergistic interactions. Silicone-based defoamers exemplified this: poly(dimethylsiloxane) (PDMS) backbones grafted with symmetrically distributed hydrophobic silica particles create "entry barriers" that rupture foam films via the "bridging-stretching" mechanism [2] [4]. When oil droplets (carrying hydrophobic particles) penetrate foam lamellae, symmetric particle distribution ensures uniform oil-film formation, leading to dewetting and bubble collapse [2].
The development of magnetically separable defoamers highlighted symmetry’s role in recyclability. Core-shell nanoparticles with Fe₃O₄ cores and silica shells, modified with poly(methylhydrosiloxane) (PMHS), exhibited tetrahedral symmetry (C3v). This configuration optimized hydrophobicity (contact angle >140°) while enabling magnetic recovery, reducing residual particle contamination in food/pharmaceutical applications [2]. Mathematical modeling confirmed that symmetric particle arrays lowered the Gibbs free energy of foam rupture by 30–40% compared to asymmetric analogs [4].
Table 2: Symmetric Architectures in Industrial Defoamers
Symmetric Component | Function | Performance Metric | Application |
---|---|---|---|
Hydrophobic silica (SiO₂) | Destabilizes foam lamellae | Reduces "barrier to entry" by 60% | Silicone emulsions |
PMHS-modified Fe₃O₄@SiO₂ | Enables magnetic separation | >95% particle recovery | Food/fermentation |
C3-symmetric silicone oils | Uniform surface spreading | Spreading coefficient (S) >20 mN/m | Adhesive/coating |
Trimethylolpropane trimethacrylate | Crosslinking agent | Thermal stability >180°C | Polymer blends |
In adhesive systems, symmetric trisiloxane "superspreaders" with C3-symmetry achieved foam inhibition through rapid spreading coefficients (S = σₗ – σₔ – σᵢₙₜ > 0). Their trifurcated branches facilitated simultaneous adsorption at multiple air-water interfaces, draining liquid from foam walls within seconds [4]. Symmetry-driven designs also mitigated viscosity increases in water-borne adhesives by preventing microbubble entrapment—critical for high-speed coating processes where foam-induced defects (e.g., cratering, fisheyes) compromise adhesion [4]. Empirical studies showed that C3-symmetric silicone polyethers reduced foam volume by 80–90% in cationic/anionic surfactant systems, outperforming linear analogs [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1